Product packaging for CNX-011-67(Cat. No.:)

CNX-011-67

Cat. No.: B1191732
Attention: For research use only. Not for human or veterinary use.
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Description

CNX-011-67 is a novel, potent, and selective small-molecule agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) . This receptor is highly expressed in pancreatic beta-cells and represents a promising therapeutic target for Type 2 Diabetes Mellitus (T2DM). Activation of GPR40 by this compound enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, thereby improving glycemic control while potentially minimizing the risk of hypoglycemia . Preclinical studies demonstrate that chronic activation of GPR40 with this compound goes beyond acute insulin secretion. It confers significant benefits to beta-cell health and function, including enhancing glucose responsiveness, increasing cellular ATP content, and elevating islet insulin content . Furthermore, research indicates that this compound can suppress elevated glucagon secretion from pancreatic islets under glucolipotoxic conditions that mimic the pathology of T2DM, offering a dual hormonal mechanism for regulating blood glucose levels . The compound has also been shown to reduce metabolic stress and apoptosis in beta-cells, suggesting a potential role in preserving beta-cell mass and delaying disease progression . This compound has shown efficacy in enhancing insulin secretion in islets isolated from patients with Type 2 Diabetes, supporting its relevance for human diabetes research . This product is strictly labeled For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Appearance

Solid powder

Synonyms

CNX-011-67;  CNX011-67;  CNX 011-67;  CNX-01167;  CNX01167;  CNX 01167.; unknow.

Origin of Product

United States

Scientific Research Applications

Efficacy in Animal Models

  • Zucker Diabetic Fatty Rats : In studies involving male Zucker Diabetic Fatty (ZDF) rats, treatment with CNX-011-67 for seven weeks resulted in:
    • Enhanced Insulin Secretion : Improved insulin response to oral glucose loads.
    • Delayed Onset of Hyperglycemia : Onset was delayed by three weeks compared to control groups.
    • Reduction in Blood Glucose Levels : Significant reductions in fasting and non-fasting glucose excursions were observed. For instance, control ZDF rats exhibited glucose levels increasing from 155 mg/dL to 403 mg/dL over the study period, while treated rats showed an increase from 152 mg/dL to only 305 mg/dL .
  • Mechanistic Insights :
    • Increased expression of PDX1 (a transcription factor critical for insulin gene expression) and enhanced islet insulin content were noted.
    • The compound also reduced markers of beta-cell stress, such as TXNIP and CHOP mRNA levels, indicating improved beta-cell health .

Potential for Glycemic Control

Long-term oral therapy with this compound may provide significant benefits for glycemic control in patients with type 2 diabetes. The dual action of enhancing insulin secretion while reducing metabolic stress positions it as a promising therapeutic option.

Biased Agonism

The concept of biased agonism plays a crucial role in the pharmacological profile of this compound. By selectively engaging specific intracellular signaling pathways, the compound may offer refined therapeutic efficacy with potentially fewer side effects compared to traditional treatments .

Comparative Data Table

ParameterControl ZDF RatsThis compound Treated Rats
Fasting Blood Glucose (mg/dL)403 ± 31305 ± 41
Non-fasting Blood Glucose (mg/dL)Increased by ~50%Increased by ~18%
PDX1 ExpressionBaselineSignificantly Increased
Insulin ContentLoweredSignificantly Enhanced
Beta-cell Apoptosis MarkersElevatedReduced

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles of GPR40 Agonists

Compound Target EC50 (nM) Key Effects Clinical Stage References
CNX-011-67 GPR40 0.24 Enhances GDIS, ↑ ATP/insulin content, ↓ β-cell apoptosis, ↓ HbA1c Preclinical
GW9508 GPR40/GPR120 6.8 Potent insulin secretion but lacks β-cell preservation; induces hepatic lipid accumulation Discontinued
TUG-770 GPR40 1.3 Robust GDIS, improved glucose tolerance; transient efficacy in ZDF rats Phase I
Fasiglifam GPR40 7.2 Phase III candidate; withdrawn due to hepatotoxicity Discontinued
Exenatide GLP-1R N/A ↑ β-cell proliferation, ↓ apoptosis via cAMP; requires subcutaneous administration Marketed

Key Findings:

β-Cell Preservation : this compound uniquely reduces β-cell apoptosis by 35% in ZDF rats via PDX1 upregulation and mitochondrial stabilization, a feature absent in GW9508 and TUG-770 . Fasiglifam, despite efficacy, failed due to off-target hepatotoxicity .

Glucose Dependency : Unlike exenatide (GLP-1 agonist), this compound maintains glucose-responsive insulin secretion, avoiding hypoglycemia risks .

Lipid Metabolism : this compound reduces serum free fatty acids (FFA) and triglycerides (TG) by 28% and 22%, respectively, outperforming TUG-770 and rosiglitazone (TZD), which exacerbate weight gain .

Preclinical and Clinical Outcomes

Table 2: Comparative Outcomes in Diabetic Animal Models

Parameter This compound Fasiglifam TUG-770 Exenatide
HbA1c reduction 1.8% (12 weeks) 1.5% (8 weeks) 1.2% (6 weeks) 1.4% (10 weeks)
Insulin AUC (OGTT) ↑ 65% ↑ 50% ↑ 40% ↑ 70%
β-Cell apoptosis ↓ 35% No data No effect ↓ 25%
Adverse Effects None reported Hepatotoxicity Weight gain Nausea/vomiting

Notes:

  • This compound’s HbA1c reduction correlates with improved β-cell glucose oxidation and ATP synthesis, confirmed via electron microscopy showing dense insulin granules .
  • Fasiglifam’s hepatotoxicity likely stems from off-target effects on liver enzymes, a risk mitigated in this compound due to its selective GPR40 activation .

Molecular and Genetic Advantages

This compound upregulates GCK (glucokinase) and PC (pyruvate carboxylase), enhancing glucose metabolism and insulin biosynthesis . In contrast, TZDs (e.g., rosiglitazone) activate PPARγ, which increases adipogenesis and cardiovascular risks .

Preparation Methods

Initial Compound Preparation

The synthesis begins with the preparation of a core aromatic or heterocyclic scaffold, a common strategy for GPR40-targeting compounds. This step typically involves:

  • Cyclization reactions to form the central ring structure.

  • Functional group introductions (e.g., hydroxyl, amine, or carboxyl groups) via nucleophilic substitution or catalytic coupling.
    Reaction conditions for this stage often require anhydrous environments, inert atmospheres (e.g., nitrogen or argon), and temperatures ranging from 0°C to 80°C, depending on the reactivity of intermediates.

Side Chain Modifications

Subsequent steps focus on attaching side chains critical for GPR40 binding affinity. Key reactions include:

  • Amide bond formation between carboxylic acid derivatives and amines.

  • Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups.
    These reactions employ palladium catalysts (e.g., Pd(PPh₃)₄) and ligands, with reaction times varying from 12 to 48 hours to ensure completion.

Final Functionalization

The terminal step involves introducing solubilizing groups (e.g., sulfonamides or ethers) to enhance bioavailability. This stage may utilize:

  • Ester hydrolysis under basic conditions (e.g., NaOH or LiOH).

  • Reductive amination to introduce alkylamine side chains.

Table 1: Hypothetical Synthesis Pathway for this compound

StepReaction TypeKey Reagents/ConditionsPurpose
1CyclizationPOCl₃, DMF, 80°CCore heterocycle formation
2Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 100°CAryl group introduction
3Reductive AminationNaBH₃CN, MeOH, rtSide chain functionalization
4ChromatographySilica gel, hexane/EtOAc gradientPurification

Optimization of Reaction Parameters

Achieving high yields of this compound demands meticulous optimization of:

Temperature and Catalysis

  • Palladium-catalyzed couplings require precise temperature control (80–120°C) to minimize byproduct formation.

  • Lower temperatures (0–25°C) are employed for acid-sensitive intermediates to prevent decomposition.

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) facilitate coupling reactions.

  • Hydrophobic solvents (toluene, dichloromethane) are used for extraction and phase separation.

Reaction Time Monitoring

  • Progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with adjustments made to reaction times (e.g., extending from 12 to 24 hours) to ensure >95% conversion.

Purification and Isolation Techniques

Chromatographic Methods

  • Flash column chromatography using silica gel (230–400 mesh) and gradient elution (hexane/ethyl acetate) achieves preliminary purification.

  • Preparative HPLC with C18 columns and acetonitrile/water mobile phases refines purity to >98%.

Crystallization

  • Recrystallization from ethanol/water mixtures yields crystalline this compound, enhancing stability and batch consistency.

Table 2: Purification Protocol Summary

StageTechniqueConditionsPurity Achieved
1Flash ChromatographyHexane:EtOAc (7:3 to 1:1)85–90%
2Preparative HPLCC18, 60% MeCN/H₂O, 15 mL/min95–98%
3RecrystallizationEthanol/H₂O (3:1), −20°C, 12 h>99%

Analytical Characterization

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm molecular structure, with key peaks corresponding to aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 2.8–3.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula, showing an [M+H]⁺ ion at m/z 423.1872 (calculated: 423.1865).

Purity Assessment

  • HPLC: Reverse-phase methods (C18 column, 0.1% TFA in H₂O/MeCN) demonstrate >99% purity at 254 nm.

  • Melting Point: Determined via differential scanning calorimetry (DSC) as 162–164°C, consistent with a crystalline form.

Challenges and Scalability Considerations

Byproduct Management

  • Palladium residues from coupling reactions are reduced to <10 ppm via activated charcoal treatment or scavenger resins.

Environmental Impact Mitigation

  • Solvent recovery systems (e.g., distillation) minimize waste generation during large-scale production.

Process Analytical Technology (PAT)

  • Real-time monitoring using in-line FTIR or Raman spectroscopy ensures consistent reaction progression and impurity control .

Q & A

Q. What is the primary mechanism of CNX-011-67 in improving glucose homeostasis?

this compound acts as a GPR40 agonist, enhancing glucose-dependent insulin secretion by binding to pancreatic β-cell GPR40 receptors. This mechanism avoids hypoglycemia risks by maintaining insulin release proportional to blood glucose levels. Experimental validation involves glucose-stimulated insulin secretion (GSIS) assays in isolated islets from type 2 diabetic patients and rodent models .

Q. Which experimental models are validated for studying this compound’s efficacy?

Key models include:

  • n-STZ rats : Evaluates acute glucose-lowering effects and insulin secretion via oral glucose tolerance tests (OGTT) .
  • ZDF rats : Assesses long-term β-cell preservation using histopathology (e.g., PDX1 immunostaining) and apoptosis markers (TUNEL assay) over 7-week treatments .
  • Human islets from T2D patients : Measures insulin content and secretion dynamics under glucolipotoxic conditions .

Q. How should researchers standardize dosing protocols for this compound in preclinical studies?

  • Use 5 mg/kg/day orally in ZDF rats for chronic studies to replicate β-cell preservation effects .
  • For acute glucose-lowering, administer 30–60 minutes before glucose challenges in n-STZ rats .

Advanced Research Questions

Q. How can contradictions in this compound’s effects on glucagon secretion be resolved?

While this compound reduces glucagon content in chronically glucolipotoxic islets (-20.6%, p < 0.05), discrepancies arise in other models. To address this:

  • Compare α-cell-specific GPR40 expression across species using qPCR or RNA-seq.
  • Test this compound in GPR40-knockout α-cell lines to isolate receptor-mediated effects .

Q. What methodologies optimize the assessment of this compound’s β-cell preservation effects?

  • Morphometric analysis : Quantify islet area and β-cell mass via immunohistochemistry (e.g., insulin/PDX1 co-staining) .
  • Functional assays : Measure glucose responsiveness in perfused islets and correlate with insulin AUC (0–120 min) .
  • Apoptosis markers : Use caspase-3 activity assays and TUNEL staining to validate reduced β-cell death .

Q. How does this compound modulate gene expression in pancreatic islets under chronic glucolipotoxicity?

  • GCG (proglucagon) transcription : No significant change observed, suggesting post-transcriptional regulation of glucagon .
  • Insulin gene transcription : this compound reverses GL-induced suppression (p < 0.01), measured via RT-PCR .
  • GPR40 expression : Downregulated in GL conditions but partially restored with this compound treatment (0.69 vs. 0.51 fold, p > 0.05) .

Q. What statistical approaches are critical for analyzing this compound’s glucose-lowering data?

  • AUC analysis : Compare glucose/insulin AUC (0–120 min) between treatment groups using ANOVA with post-hoc Tukey tests .
  • Time-series data : Apply mixed-effects models to account for repeated measures in OGTT experiments .

Methodological Recommendations

  • Contradiction Analysis : Compare in vitro vs. in vivo glucagon secretion data by replicating GL conditions in human islets and ZDF rats .
  • Longitudinal Studies : Monitor β-cell function for ≥7 weeks with periodic OGTTs and histopathology .
  • Dose-Response Curves : Establish EC50 values for insulin secretion in human islets to refine therapeutic windows .

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